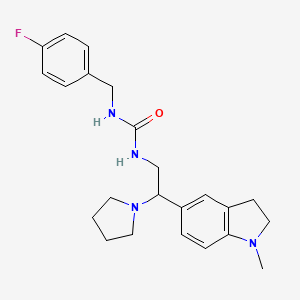
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H29FN4O and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a urea functional group and various aromatic and heterocyclic moieties, suggest promising interactions with biological targets, especially protein kinases.
Structural Characteristics
The molecular formula of this compound is C22H28FN5O, with a molecular weight of approximately 397.49 g/mol. The structural components include:
- Fluorobenzyl group : Enhances hydrophobic interactions.
- Indoline moiety : Contributes to the compound's ability to interact with various biological targets.
- Pyrrolidine ring : Potentially increases the binding affinity to kinase targets.
The primary mechanism of action for this compound appears to be its role as an inhibitor of protein kinases. Protein kinases are crucial in regulating cellular functions and signaling pathways, making them significant targets for cancer therapy and other diseases. Interaction studies indicate that the compound binds to the active sites of various kinases, thereby inhibiting their activity.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of this compound in various contexts:
-
Inhibition of Tyrosinase :
- A derivative containing a similar fluorobenzyl-piperazine fragment was evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The compound exhibited no cytotoxicity and showed antimelanogenic effects on B16F10 cells, suggesting potential applications in skin-related therapies .
- Kinetic studies revealed that several derivatives reached IC50 values at low micromolar concentrations, indicating strong inhibitory activity against tyrosinase .
-
Kinase Inhibition :
- The compound has shown promise as a selective inhibitor of specific protein kinases, with docking studies suggesting that it occupies the active site and prevents substrate binding. This mechanism is critical for developing targeted cancer therapies.
Comparative Analysis
To better understand the potential applications and effectiveness of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea | Contains a piperidine ring instead of pyrrolidine | Different pharmacokinetics due to ring structure |
| 1-(2-Methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea | Urea derivative with a thiadiazole ring | Known for anti-senescence activity in plants |
| Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl] | Incorporates a pyrimidine structure | May exhibit different biological activities due to its heterocyclic nature |
Future Directions
The distinct structural features of this compound position it as a lead compound for further modifications aimed at enhancing its pharmacological properties. Ongoing research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Target Validation : Confirming specific protein kinases as therapeutic targets through biochemical assays.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c1-27-13-10-19-14-18(6-9-21(19)27)22(28-11-2-3-12-28)16-26-23(29)25-15-17-4-7-20(24)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLNPGEXPODIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














